![molecular formula C20H21N3O B2570615 (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone CAS No. 41717-13-9](/img/structure/B2570615.png)
(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Properties: INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may contribute to its activity against specific cancer types .
Neurological Disorders: Some studies suggest that INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE could modulate neurotransmitter systems, making it relevant for neurological disorders. It may act as a neuroprotective agent or influence neurotransmitter release .
Chemical Biology and Enzyme Inhibition
- Enzyme Inhibitors : INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE has been explored as a potential enzyme inhibitor. Researchers have investigated its effects on specific enzymes involved in disease pathways, such as kinases or proteases. Understanding its binding interactions with these enzymes can guide drug design .
Materials Science and Organic Electronics
- Organic Semiconductors : The π-conjugated structure of INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE makes it interesting for organic electronics. It has been studied as a potential material for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its charge transport properties and stability are critical factors in these applications .
Chemical Synthesis and Heterocyclic Frameworks
- Cycloaddition Reactions : Indole compounds, including INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE, play a pivotal role in cycloaddition reactions. These reactions allow the construction of diverse heterocyclic frameworks. For example, indole-based cycloadditions lead to cyclohepta[b]indoles, tetrahydrocarbazoles, tetrahydroindolo[3,2-c]quinoline, and indolines. These transformations are atom-economical and environmentally friendly .
Microbiology and Antibacterial Activity
- Persister Cell Eradication : Recent research indicates that a substituted indole derivative (similar to INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE) effectively destroys persister cells of bacteria (such as E. coli, P. aeruginosa, and S. aureus) by damaging their membranes. This property could have implications in antibacterial strategies .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various targets leading to diverse biochemical effects.
Biochemical Pathways
INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE, as an indole derivative, may affect several biochemical pathways. Indole is a signaling molecule produced both by bacteria and plants, playing a role in microbial interactions and particularly in the human gut . Indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in a variety of biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 3194 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE. It’s worth noting that indole is traditionally obtained from coal tar, and biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Future Directions
The future directions for research on “(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one exhibited significant antibacterial and antifungal activity . Additionally, a novel 5-HT3 receptor antagonist showed potential as an anti-depressant .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(19-14-17-8-4-5-9-18(17)21-19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXRHVVWDOOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone |
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